molecular formula C10H10N2O B13569946 6-Amino-1-methyl-1,4-dihydroquinolin-4-one

6-Amino-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B13569946
M. Wt: 174.20 g/mol
InChI Key: WFNPWRJBSJGJON-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a methyl group at the 1st position on the quinoline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux temperature, while FeCl3 can act as a catalyst in toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties. For example, oxidation can yield quinoline-4-one derivatives, while substitution reactions can introduce new functional groups to the quinoline ring.

Scientific Research Applications

6-Amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family, which has a wide range of scientific research applications. The compound is characterized by an amino group at the 6th position and a methyl group at the 1st position on the quinoline ring. The presence of these functional groups gives the compound unique chemical and biological properties, making it interesting in various fields of research and industry.

Scientific Research Applications

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It is also used in studying enzyme interactions and as a probe for biological assays. Due to its biological activity, the compound has potential therapeutic applications, including antimicrobial and anticancer properties. It is also used in developing dyes, pigments, and other industrial chemicals.

Chemistry

This compound can undergo different chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form quinoline derivatives. Reduction reactions can modify the functional groups on the quinoline ring. The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Biology

This compound is used in studying enzyme interactions and as a probe for biological assays. The compound can inhibit certain enzymes, modulate signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation.

Medicine

This compound has potential therapeutic applications because of its biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity: Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity: Quinazoline and quinazolinone are reported for their diversified biological activities, and compounds with different substitutions bring together the knowledge of a target . Some new 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives show effectiveness toward numerous cell lines that belong to different tumor subpanels . A series of novel quinazoline derivatives containing thiosemicarbazide moiety have been evaluated for their biological activity as antitumor agents .

Industry

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-1-methyl-1,4-dihydroquinolin-4-one include:

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Biological Activity

6-Amino-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by an amino group at the 6th position and a methyl group at the 1st position, imparts significant biological properties that have garnered attention in various fields, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O\text{C}_10\text{H}_{10}\text{N}_2\text{O}

This compound features:

  • An amino group (-NH2) which can form hydrogen bonds.
  • A methyl group (-CH3) that influences its lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: MCF-7 Cell Line

A study investigating the effects of this compound on MCF-7 cells reported:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through caspase activation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group facilitates interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions involved in cellular signaling pathways.

Research Findings

Recent studies have focused on enhancing the biological efficacy of this compound through structural modifications. For instance, derivatives of this compound have been synthesized to improve potency and selectivity against specific cancer cell lines.

Molecular Docking Studies

Molecular docking studies suggest that this compound has a favorable binding affinity for targets involved in cancer progression. The binding energies calculated ranged from -8.5 to -10.2 kcal/mol, indicating strong interactions with target proteins.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-amino-1-methylquinolin-4-one

InChI

InChI=1S/C10H10N2O/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,11H2,1H3

InChI Key

WFNPWRJBSJGJON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC(=C2)N

Origin of Product

United States

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